Cas no 930-87-0 (1,2,5-Trimethylpyrrole)

1,2,5-Trimethylpyrrole is a heterocyclic organic compound with the molecular formula C₇H₁₁N. It features a pyrrole ring substituted with methyl groups at the 1, 2, and 5 positions, imparting enhanced stability and distinct reactivity compared to unsubstituted pyrroles. This compound is commonly utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its sterically hindered structure can influence reaction pathways, offering selectivity in catalytic processes. The methyl groups also improve solubility in organic solvents, facilitating handling in synthetic applications. 1,2,5-Trimethylpyrrole is valued for its versatility in constructing complex nitrogen-containing frameworks.
1,2,5-Trimethylpyrrole structure
1,2,5-Trimethylpyrrole structure
Product Name:1,2,5-Trimethylpyrrole
CAS No:930-87-0
MF:C7H11N
MW:109.168941736221
MDL:MFCD00003090
CID:83218
PubChem ID:70260
Update Time:2025-10-22

1,2,5-Trimethylpyrrole Chemical and Physical Properties

Names and Identifiers

    • 1,2,5-Trimethylpyrrole
    • 1.2.5-Trimethylpyrrole
    • C7H11N
    • NSC 81220
    • 1,2,5-Trimethyl-1H-pyrrole (ACI)
    • Pyrrole, 1,2,5-trimethyl- (6CI, 7CI, 8CI)
    • 930-87-0
    • 1,2,5-TRIMEHYLPYRROLE
    • 1,2,5-Trimethylpyrrole, 99%
    • Pyrrole, 1,2,5-trimethyl
    • MFCD00003090
    • PYRROLE, 1,2,5-TRIMETHYL-
    • NSC81220
    • AS-78356
    • T1939
    • 1,2,5-Trimethyl-1H-pyrrole #
    • 7K4P5HS0RP
    • EN300-21742
    • InChI=1/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H
    • 1,2,5-Trimethyl-1H-pyrrole
    • DTXSID20239239
    • NS00042220
    • 1H-Pyrrole, 1,2,5-trimethyl-
    • UNII-7K4P5HS0RP
    • SY048165
    • D92550
    • SCHEMBL254079
    • CHEBI:184439
    • CS-0239671
    • NSC-81220
    • AKOS000101244
    • Q63396362
    • pyrrole, 1,2,5 trimethyl-
    • EINECS 213-225-6
    • MDL: MFCD00003090
    • Inchi: 1S/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H3
    • InChI Key: YRABRACUKBOTKB-UHFFFAOYSA-N
    • SMILES: C1=C(C)N(C)C(C)=C1

Computed Properties

  • Exact Mass: 109.08900
  • Monoisotopic Mass: 109.089149
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 70.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 4.9
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.807 g/mL at 25 °C(lit.)
  • Melting Point: 1.5°C (estimate)
  • Boiling Point: 173 °C(lit.)
  • Flash Point: Fahrenheit: 125.6 ° f
    Celsius: 52 ° c
  • Refractive Index: n20/D 1.498(lit.)
  • Solubility: Slightly soluble (2.2 g/l) (25 º C),
  • Water Partition Coefficient: Slightly soluble in water (2.2 g/L at 25°C).
  • PSA: 4.93000
  • LogP: 1.64190
  • Solubility: Not determined
  • Vapor Pressure: 1.7±0.3 mmHg at 25°C

1,2,5-Trimethylpyrrole Security Information

1,2,5-Trimethylpyrrole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,2,5-Trimethylpyrrole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
T80306-5G
1,2,5-Trimethylpyrrole
930-87-0
5g
¥453.51 2023-11-12
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161834-1ml
1,2,5-Trimethylpyrrole
930-87-0 >98.0%(GC)
1ml
¥133.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161834-5ml
1,2,5-Trimethylpyrrole
930-87-0 >98.0%(GC)
5ml
¥453.90 2023-08-31
TRC
T898540-100mg
1,2,5-Trimethylpyrrole
930-87-0
100mg
$ 50.00 2022-06-02
TRC
T898540-500mg
1,2,5-Trimethylpyrrole
930-87-0
500mg
$ 65.00 2022-06-02
TRC
T898540-1g
1,2,5-Trimethylpyrrole
930-87-0
1g
$ 80.00 2022-06-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1939-5ML
1,2,5-Trimethylpyrrole
930-87-0 >98.0%(GC)
5ml
¥430.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1939-25ML
1,2,5-Trimethylpyrrole
930-87-0 >98.0%(GC)
25ml
¥1340.00 2024-04-15
eNovation Chemicals LLC
D106586-5g
1,2,5-TRIMETHYLPYRROLE
930-87-0 97%
5g
$180 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1939-25ml
1,2,5-Trimethylpyrrole
930-87-0 98.0%(GC)
25ml
¥1340.0 2022-06-10

1,2,5-Trimethylpyrrole Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Water ;  0 °C; 4 h, 130 °C
Reference
Biosourced Janus Molecules as Silica Coupling Agents in Elastomer Composites for Tires with Lower Environmental Impact
Locatelli, Daniele; Bernardi, Andrea; Rubino, Lucia Rita; Gallo, Stefania; Vitale, Alessandra ; et al, ACS Sustainable Chemistry & Engineering, 2023, 11(7), 2713-2726

Production Method 2

Reaction Conditions
Reference
1,1'-Spirobis(cyclopenta-[4,5-c]pyrroles)
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: Toluene ;  24 h, 7 atm, 150 °C
Reference
Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium
Daw, Prosenjit; Ben-David, Yehoshoa; Milstein, David, Journal of the American Chemical Society, 2018, 140(38), 11931-11934

Production Method 4

Reaction Conditions
1.1 Solvents: Benzene-d6
Reference
Reactions of "Cp2Ti:CH2" sources with acid anhydrides and imides
Cannizzo, Louis F.; Grubbs, Robert H., Journal of Organic Chemistry, 1985, 50(13), 2316-23

Production Method 5

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Dimethylformamide ,  Water ;  24 h, 50 °C
1.2 Solvents: Dimethylformamide ;  2 h, rt
Reference
Process for the preparation of diketones and pyrrole derivatives
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Titanocene dichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  1 h, -10 °C; -10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  22 h, 65 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  1 h, rt
Reference
A convenient one-pot synthesis of polysubstituted pyrroles from N-protected succinimides
Kobeissi, Marwan; Yazbeck, Ogaritte; Chreim, Yamama, Tetrahedron Letters, 2014, 55(15), 2523-2526

Production Method 7

Reaction Conditions
1.1 Reagents: Methyl triflate
1.2 Solvents: Dimethyl sulfoxide
Reference
Formation of 1,2- and 1,2,5-substituted pyrroles from an (η5-pyrrolyl)-transition metal complex
Zakrzewski, Janusz, Journal of Organometallic Chemistry, 1987, 326(1),

Production Method 8

Reaction Conditions
Reference
Rates of tritium exchange in a series of N-phenyl substituted pyrroles
Jones, John R.; Hunt, Stephen; Terrier, Francois; Buncel, Erwin, Journal of the Chemical Society, 1992, (2), 295-8

Production Method 9

Reaction Conditions
Reference
Twin annulation of naphthalene via a 1,5-naphthodiyne synthon. New syntheses of chrysene and dibenzo[b,k]chrysene
LeHoullier, Craig S.; Gribble, Gordon W., Journal of Organic Chemistry, 1983, 48(10), 1682-5

Production Method 10

Reaction Conditions
Reference
Carboxamide and thiocarboxamide
, Federal Republic of Germany, , ,

Production Method 11

Reaction Conditions
Reference
N-Alkylation of indole and pyrroles in dimethyl sulfoxide
Heaney, Harry; Ley, Steven V., Journal of the Chemical Society, 1973, (5), 499-500

1,2,5-Trimethylpyrrole Raw materials

1,2,5-Trimethylpyrrole Preparation Products

1,2,5-Trimethylpyrrole Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:930-87-0)1,2,5-三甲基吡咯
Order Number:LE1659312
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:31
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:930-87-0)1,2,5-Trimethylpyrrole
Order Number:1659312
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:930-87-0)1,2,5-Trimethylpyrrole
Order Number:A1207478
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):318.0
Email:sales@amadischem.com

Additional information on 1,2,5-Trimethylpyrrole

1,2,5-Trimethylpyrrole: A Comprehensive Overview

CAS No. 930-87-0, commonly referred to as 1,2,5-trimethylpyrrole, is a heterocyclic organic compound that has garnered significant attention in various scientific and industrial domains. This compound belongs to the pyrrole family, which is a five-membered aromatic ring containing one nitrogen atom and four carbon atoms. The presence of three methyl groups at positions 1, 2, and 5 of the pyrrole ring imparts unique chemical properties to this compound, making it a subject of interest in both academic research and commercial applications.

The structure of 1,2,5-trimethylpyrrole is characterized by its conjugated π-system, which contributes to its stability and reactivity. The molecule exhibits a planar geometry due to the aromaticity of the pyrrole ring. This planarity is crucial for its ability to participate in various chemical reactions, including electrophilic substitution and condensation reactions. Recent studies have highlighted the potential of this compound in the synthesis of advanced materials such as conductive polymers and coordination complexes.

In terms of physical properties, 1,2,5-trimethylpyrrole is typically a yellowish liquid with a boiling point around 160°C under standard conditions. Its solubility in organic solvents like dichloromethane and THF makes it suitable for use in organic synthesis reactions. The compound is also known for its moderate stability under ambient conditions; however, it can undergo oxidation or decomposition under harsh conditions such as high temperatures or exposure to strong oxidizing agents.

The synthesis of 1,2,5-trimethylpyrrole can be achieved through several methods. One common approach involves the cyclocondensation of aldehydes or ketones with ammonia or ammonium salts in the presence of appropriate catalysts. Another method utilizes the oxidation of pyrrolidine derivatives to form the pyrrole ring followed by alkylation to introduce methyl groups at specific positions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.

1,2,5-trimethylpyrrole finds applications in diverse fields due to its versatile chemical properties. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. For instance, derivatives of this compound have been explored for their anti-inflammatory and antioxidant properties. In materials science, it is used as a precursor for synthesizing conductive polymers and metalloporphyrins with applications in electronics and catalysis.

The electronic properties of 1,2,5-trimethylpyrrole make it an attractive candidate for use in organic electronics. Its ability to form stable charge transfer complexes with various acceptor molecules has been leveraged in the development of organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent research has focused on enhancing the electronic performance of these devices by modifying the substituents on the pyrrole ring or incorporating this compound into polymer backbones.

In addition to its role in materials science and electronics, 1,2,5-trimethylpyrrole has shown promise in catalysis applications. It can act as a ligand in transition metal complexes, facilitating catalytic processes such as hydrogenation and cross-coupling reactions. The steric bulk introduced by the methyl groups enhances the stability and selectivity of these catalysts under challenging reaction conditions.

The environmental impact of 1,2,5-trimethylpyrrole has also been a topic of interest among researchers. Studies have investigated its biodegradation pathways under aerobic and anaerobic conditions to assess its potential risks to aquatic ecosystems. Results indicate that while the compound can degrade under certain environmental conditions, further research is needed to fully understand its long-term ecological effects.

In conclusion,
CAS No.
930-87-0
, or
1
,
2
,
5
-trimethylpyrrole
, stands out as a versatile compound with wide-ranging applications across multiple disciplines.
Its unique chemical properties,
combined with recent advancements in synthesis methods,
make it an invaluable tool for researchers and industries alike.
As ongoing studies continue to uncover new potential uses,
this compound is poised to play an even more significant role in shaping future innovations.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:930-87-0)1,2,5-三甲基吡咯
LE1659312
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-87-0)1,2,5-Trimethylpyrrole
1659312
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email